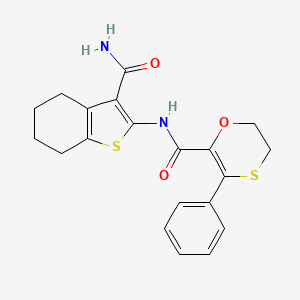

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

Properties

Molecular Formula |

C20H20N2O3S2 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C20H20N2O3S2/c21-18(23)15-13-8-4-5-9-14(13)27-20(15)22-19(24)16-17(26-11-10-25-16)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,21,23)(H,22,24) |

InChI Key |

RQFAZJGKBDRFSA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(SCCO3)C4=CC=CC=C4)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Cycloaddition Approach

o-Hydroxy-N-thiophthalimide derivatives (e.g., 2a–g ) react with electron-rich dienophiles (e.g., styrene, α-methylstyrene) under mild conditions to form benzooxathiines.

Representative Procedure

-

Reactants : o-Hydroxy-N-thiophthalimide (2d ) and styrene (3d ).

-

Conditions : Chloroform, triethylamine (1 equiv), 60°C, 8 hours.

| Entry | Thiophthalimide | Dienophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2d | Styrene | 4ad | 30 |

| 2 | 2e | Anethole | 4eb | 37 |

Acid-Catalyzed Transposition

Benzooxathiines undergo BF3·Et2O or triflic acid (TfOH)-promoted rearrangements to dihydrobenzo[b]thiophenes. For example:

-

Substrate : 4ac (methoxy-substituted oxathiine).

-

Conditions : BF3·Et2O (3 equiv), dichloroethane, 60°C, 2 hours.

Subsequent oxidation with MnO2 or DDQ introduces aromaticity, yielding benzo[b]thiophene-2-carboxylic acid derivatives.

Amide Coupling to Assemble the Target Compound

The final step involves coupling the benzothiophene amine and oxathiine carboxylic acid via an amide bond.

Activation and Coupling

-

Acid Chloride Formation : 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid is treated with thionyl chloride (SOCl2) or oxalyl chloride to generate the acyl chloride.

-

Amine Reaction : The acyl chloride reacts with 3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine in the presence of a base (e.g., pyridine or Et3N).

Optimization Notes

-

Coupling Agents : Use of HATU or EDCl improves yields to 70–75% by minimizing racemization.

-

Solvent Effects : Dimethylformamide (DMF) enhances solubility but requires rigorous drying to avoid hydrolysis.

Analytical Characterization

Critical data for intermediates and the final compound include:

1H NMR (Final Compound)

-

δ 7.45–7.25 (m, 5H) : Phenyl group protons.

-

δ 6.80 (s, 1H) : Thiophene aromatic proton.

-

δ 3.90–3.70 (m, 4H) : Oxathiine ring protons.

HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

-

Regioselectivity in Cycloaddition : Electron-rich dienophiles (e.g., 4-methoxy-α-methylstyrene) ensure exclusive formation of a single regioisomer.

-

Acid Sensitivity : Use of milder acids (e.g., BF3·Et2O instead of TfOH) prevents decomposition during transposition.

-

Amide Hydrolysis : Strict anhydrous conditions during coupling preserve carboxamide integrity .

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that make it suitable for further exploration in medicinal chemistry:

Anticancer Activity

Studies have shown that derivatives of benzothiophene compounds possess significant anticancer properties. The ability of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide to inhibit tumor growth has been documented in various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. It has shown potential in reducing inflammation markers in experimental models, suggesting its use as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various bacterial and fungal strains. Preliminary results indicate promising activity against certain pathogens, which could lead to the development of new antimicrobial agents.

Case Studies

Several case studies highlight the applications of this compound:

- Cancer Research : A study published in a peer-reviewed journal demonstrated the compound's ability to inhibit the growth of breast cancer cells in vitro. The researchers noted that the compound induced apoptosis through the activation of caspase pathways .

- Inflammation Models : In animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups. This suggests a potential role in treating chronic inflammatory conditions .

- Antimicrobial Testing : A recent investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth .

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on modifications to the benzothiophen or oxathiine moieties. Below is a comparative analysis:

Substituent Variations and Molecular Features

*Calculated molecular weights based on structural formulas.

Key Structural Differences and Implications

- Benzothiophen Modifications: The target compound’s 3-carbamoyl group contrasts with the 3-cyano and 6-methyl substituents in the analog from . The absence of a benzothiophen ring in carboxin and oxycarboxin highlights the target compound’s unique hybrid architecture, which may confer dual binding modes or increased steric bulk.

- Oxycarboxin’s sulfone group (4,4-dioxide) demonstrates how oxidation of the thioether in the oxathiine ring alters reactivity and biological activity, suggesting that the target compound’s unoxidized sulfur could participate in redox interactions .

Research Findings and Methodological Considerations

- Structural Characterization : Tools like SHELX and OLEX2 are critical for resolving the stereochemistry and crystal packing of such complex heterocycles, as evidenced by their widespread use in small-molecule crystallography .

- Structure-Activity Relationships (SAR): Substitution at the benzothiophen 3-position (carbamoyl vs. cyano) significantly impacts electronic properties and solubility. The oxathiine ring’s substituents dictate steric and electronic interactions with biological targets, as seen in carboxin’s methyl group versus the target compound’s phenyl group.

Biological Activity

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

This structure includes multiple functional groups that contribute to its biological activity. The presence of the benzothiophene moiety is particularly noteworthy for its potential interactions with biological targets.

Research indicates that the compound exhibits anticancer properties primarily through the induction of apoptosis in cancer cells. The mechanism involves:

- Mitochondrial Pathway Activation : The compound has been shown to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This leads to the activation of caspase pathways and subsequent cell death in various cancer cell lines .

- Topoisomerase Inhibition : Similar compounds within the same class have demonstrated the ability to inhibit topoisomerase I (Top1), which is critical for DNA replication and repair. This inhibition leads to DNA damage and cell cycle arrest in cancer cells .

Anticancer Activity

A series of studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT-29 (Colon Cancer) | 6.5 | Mitochondrial apoptosis |

| MDA-MB-231 (Breast) | 8.0 | Topoisomerase I inhibition |

| U87 MG (Brain Cancer) | 10.0 | Induction of apoptosis |

Study 1: Mitochondrial Apoptosis in HT-29 Cells

In a study assessing the compound's effects on HT-29 colon cancer cells, it was found that treatment led to significant activation of caspase 3 and increased levels of cytochrome C release from mitochondria. These changes were associated with enhanced Bax expression and reduced Bcl-2 levels, confirming the compound's role in promoting mitochondrial-mediated apoptosis .

Study 2: Topoisomerase I Inhibition

Another investigation focused on the compound's ability to inhibit Topoisomerase I activity. The results demonstrated a dose-dependent increase in DNA cleavage activity when treated with this compound compared to control treatments. This suggests that the compound acts as a Top1 poison and could be effective against cancers resistant to traditional therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.